molecular formula C13H17ClN2O3S B2421483 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one CAS No. 923216-65-3

1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one

Cat. No.: B2421483
CAS No.: 923216-65-3
M. Wt: 316.8
InChI Key: CZTNZRZGTNFDCB-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one is a chemical compound with the molecular formula C13H17ClN2O3S and a molecular weight of 316.81 g/mol . This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemical Reactions Analysis

1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one can be compared with other similar compounds, such as:

  • 1-(2-chloropropanoyl)-4-(phenylsulfonyl)piperazine
  • 4-(benzenesulfonyl)piperazine derivatives

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-11(14)13(17)15-7-9-16(10-8-15)20(18,19)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTNZRZGTNFDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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